1h-[1,3]Thiazino[3,4-a]benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
83027-85-4 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
1H-[1,3]thiazino[3,4-a]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-2-4-9-8(3-1)11-10-5-6-13-7-12(9)10/h1-6H,7H2 |
InChI Key |
LFOXVMDLWVJQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C(=NC3=CC=CC=C32)C=CS1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h 1 2 Thiazino 3,4 a Benzimidazole and Its Congeners
Strategic Approaches to the Core 1H-nih.govresearchgate.netThiazino[3,4-a]benzimidazole Scaffold
The construction of the tricyclic thiazino[3,4-a]benzimidazole core can be achieved through several strategic synthetic designs. These strategies include convergent one-pot multicomponent reactions, intramolecular cyclizations of pre-functionalized precursors, and linear, stepwise sequences.
Multicomponent Reaction Protocols for Direct Synthesis
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach for the synthesis of complex molecules like 1H- nih.govresearchgate.netthiazino[3,4-a]benzimidazole derivatives in a single step. A prominent MCR strategy involves the one-pot condensation of o-phenylenediamine (B120857), 2-mercaptoacetic acid, and various aromatic aldehydes. researchgate.netresearchgate.net This three-component reaction has been shown to produce 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, which are structurally related congeners, in excellent yields. researchgate.net The reaction is versatile and can be catalyzed by various systems, including ionic liquids and heterogeneous catalysts. researchgate.net
Another one-pot approach involves the reaction between trans-substituted acrylic acids and 1H-benzo[d]imidazole-2-thiol, utilizing a coupling reagent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov This method facilitates the synthesis of fused tricyclic benzimidazole (B57391)–thiazinone derivatives, demonstrating the utility of MCRs in generating structural diversity within this class of compounds. nih.gov
| Reactants | Catalyst/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| o-phenylenediamine, 2-mercaptoacetic acid, aromatic aldehydes | Ionic liquids or Heterogeneous Catalysts (e.g., NaHSO₄·SiO₂, Fe₃O₄@OSO₃H) | 1-Aryl-1H,3H-thiazolo[3,4-a]benzimidazoles | One-pot, high efficiency, excellent yields. | researchgate.netresearchgate.net |
| trans-substituted acrylic acids, 1H-benzo[d]imidazole-2-thiol | TBTU (Coupling Reagent), DIPEA (Base) | Fused tricyclic benzimidazole–thiazinone derivatives | Single-step synthesis at room temperature. | nih.gov |
| 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, 2-mercaptoacetic acid | Not specified (one-pot protocol) | Thiazolidine-4-one molecular hybrids with a 1,3,4-thiadiazole (B1197879) moiety | Simple and efficient protocol for generating molecular hybrids. | nih.gov |
Intramolecular Cyclization Pathways and Ring Closure Strategies
Intramolecular cyclization is a fundamental strategy for constructing the thiazine (B8601807) ring onto a pre-formed benzimidazole core. One such pathway involves a Michael addition reaction. nih.gov In a synthesis of benzimidazole–thiazinone derivatives, an intermediate, (E)-1-(5-(difluoromethoxy)-2-mercapto-1H-benzo[d]imidazol-1-yl)-3-phenylprop-2-en-1-one, is generated in situ. nih.gov This intermediate then undergoes intramolecular cyclization via a Michael addition between the sulfur of the benzimidazole ring and the α,β-unsaturated carbonyl bond to form the final tricyclic product. nih.gov
Another approach involves the cyclization of 2-(allylthio)-1H-benzimidazoles. These precursors, prepared from the reaction of 2-mercaptobenzimidazole (B194830) with allyl halides, can be cyclized using iodine or bromine to yield 3-(halomethyl)-2,3-dihydro-3-methyl-thiazolo[3,2-a]benzimidazole derivatives, a related but different ring system. nih.gov Similarly, 2-benzimidazolylthioacetophenone derivatives can be cyclized to form the corresponding thiazolo[3,2-a]benzimidazoles using reagents like polyphosphoric acid (PPA). nih.gov
Cascade reactions involving hydrolysis and skeletal rearrangement have also been employed. For instance, certain imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netnih.govtriazine derivatives undergo a base-induced expansion of the thiazolidine (B150603) ring to a thiazine core, forming a new imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govresearchgate.netnih.govtriazine system. beilstein-journals.org
Stepwise Synthetic Sequences from Defined Precursors
Linear, stepwise syntheses provide a robust and controlled method for accessing the 1H- nih.govresearchgate.netthiazino[3,4-a]benzimidazole scaffold, allowing for the purification of intermediates at each stage. A common and versatile precursor for these syntheses is 2-mercaptobenzimidazole. nih.gov
A representative stepwise sequence involves:
S-Alkylation: Reaction of 2-mercaptobenzimidazole with α-halo ketones (e.g., phenacyl bromides) in a solvent like boiling acetic acid to form 2-benzimidazolylthioacetophenone derivatives as key intermediates. nih.gov
Cyclodehydration: The isolated thioacetophenone intermediate is then subjected to intramolecular cyclization, typically using a dehydrating agent such as polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene, to yield the final thiazolo[3,2-a]benzimidazole product. nih.gov
This two-step process offers a reliable route to the core structure. nih.gov More elaborate multi-step sequences have been developed for related heterocyclic systems. For example, a five-stage pathway has been reported for the synthesis of hybrid structures containing benzimidazole and thiadiazole units, starting from methyl 4-formylbenzoate. researchgate.net Another sequence begins with acid hydrazides, which are converted to thiosemicarbazones and then cyclized with concentrated sulfuric acid to form 1,3,4-thiadiazole rings, which can be further functionalized. chemmethod.com These examples highlight the adaptability of stepwise synthesis in building complex heterocyclic frameworks from well-defined starting materials.
Catalytic Systems in Thiazino[3,4-a]benzimidazole Synthesis
Catalysis plays a pivotal role in the synthesis of thiazino[3,4-a]benzimidazoles and their congeners, improving reaction rates, yields, and selectivity, while often allowing for milder reaction conditions. Both heterogeneous and homogeneous catalysts have been successfully applied.
Application of Heterogeneous Catalysts
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. In the context of the three-component synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, several solid-supported catalysts have proven effective.
Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been used to efficiently catalyze the reaction between o-phenylenediamine, 2-mercaptoacetic acid, and aromatic aldehydes. researchgate.net This catalyst is noted for being inexpensive and environmentally friendly. researchgate.net Another effective heterogeneous catalyst for the same transformation is magnetite-linked sulfonic acid (Fe₃O₄@OSO₃H). researchgate.net The magnetic nature of this catalyst simplifies its recovery from the reaction medium. researchgate.net Other nanomaterial-based catalysts, such as ZnO nanoparticles and ZrO₂–Al₂O₃ solid acids, have been employed in the synthesis of precursor benzimidazoles, highlighting the broad utility of heterogeneous catalysis in this field. nih.gov
| Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| NaHSO₄·SiO₂ | Three-component synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles | Inexpensive, eco-friendly, works under heterogeneous conditions. | researchgate.net |
| Fe₃O₄@OSO₃H (Magnetite-linked sulfonic acid) | Three-component synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles | Easily recoverable magnetic catalyst. | researchgate.net |
| ZnO-NPs | Synthesis of benzimidazoles (precursors) | High efficiency, solvent-free conditions, catalyst recyclability. | nih.gov |
| ZrO₂–Al₂O₃ | Synthesis of substituted benzimidazoles (precursors) | Solid acid catalyst, recyclable for up to five cycles. | nih.gov |
Homogeneous Catalysis in Ring Formation
Homogeneous catalysts, which operate in the same phase as the reactants, are also widely used in the synthesis of thiazino[3,4-a]benzimidazole derivatives. In the one-pot synthesis of fused benzimidazole–thiazinone derivatives from trans-acrylic acids and 1H-benzo[d]imidazole-2-thiol, the coupling reagent TBTU and the base N,N-diisopropylethylamine (DIPEA) in DMF solvent act as a homogeneous catalytic system to facilitate the reaction at room temperature. nih.gov
Acid catalysis is also a common strategy. Concentrated sulfuric acid is used to promote the intramolecular cyclization of thiosemicarbazones to form 1,3,4-thiadiazole rings, which are key components in some related fused systems. chemmethod.com In other cyclocondensation reactions, organic bases like pyridine (B92270) are used as catalysts. For instance, the condensation of thiazolone precursors with aromatic aldehydes to form 2-substituted thiazolo[2,3-a]benzimidazole-3(2H)-ones is catalyzed by pyridine. nih.gov
Modern and Green Chemistry Approaches in 1H-researchgate.netresearchgate.netThiazino[3,4-a]benzimidazole Synthesis
In line with the principles of green chemistry, modern synthetic approaches for 1H- researchgate.netresearchgate.netthiazino[3,4-a]benzimidazole focus on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has become an established technique for accelerating the synthesis of heterocyclic compounds, including thiazino[3,4-a]benzimidazole derivatives. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles. rasayanjournal.co.in
For example, the synthesis of fluoro, chloro 2-substituted benzimidazole thiazine derivatives has been successfully achieved using microwave technology. researchgate.net This method involves the condensation of chalcone (B49325) derivatives with thiourea (B124793) to form the thiazine ring. researchgate.net Comparative studies on the synthesis of related benzimidazole-thiazolidinedione derivatives have demonstrated that microwave-assisted methods result in a significant reduction in reaction times and an improvement in the yields compared to conventional heating methods. nih.govresearchgate.net The efficiency of microwave irradiation has also been showcased in the one-pot, three-component synthesis of other thiazole-containing heterocycles, yielding products in short reaction times. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate to Good | nih.gov |
| Microwave Irradiation | Minutes | Good to Excellent | rasayanjournal.co.inresearchgate.netnih.gov |
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies product purification. Several synthetic protocols for benzimidazole-based heterocycles have been developed that operate without a solvent, often in conjunction with microwave irradiation or heterogeneous catalysts. rasayanjournal.co.in
Aqueous Media and Environmentally Benign Solvents in Synthesis
Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents is another key aspect of green synthetic chemistry. While many syntheses of the thiazino[3,4-a]benzimidazole scaffold still rely on conventional solvents, there is a growing trend towards using greener alternatives.
Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Research into related heterocyclic systems has shown the feasibility of using aqueous media; for instance, the organocatalyst imidazole (B134444) has been used to promote reactions in a water-ethanol mixture. ias.ac.in Ionic liquids have also been explored as alternative solvents for the synthesis of 1-aryl-1H, 3H-thiazolo [3, 4-a] benzimidazoles, offering excellent yields in a practical, one-pot condensation reaction. researchgate.net These approaches demonstrate the potential for developing more sustainable solvent systems for the synthesis of the target compound.
Sustainable Catalyst Development
The development of sustainable catalysts that are efficient, reusable, and environmentally friendly is crucial for modern organic synthesis. For the preparation of thiazino[3,4-a]benzimidazole and its precursors, significant progress has been made in designing such catalytic systems.
Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, minimizing waste and cost. Examples include:
Magnetite-linked sulfonic acid (Fe3O4@OSO3H): A magnetically separable catalyst used for the three-component synthesis of thiazolo[3,4-a]benzimidazole derivatives. researchgate.net
Silica-supported sodium hydrogen sulfate (NaHSO4·SiO2): An inexpensive, eco-friendly, and heterogeneous catalyst that efficiently promotes the formation of the thiazolo[3,4-a]benzimidazole core. researchgate.net
ZnO@SO3H@Tropine: A novel, reusable nanoporous catalyst reported for the efficient one-pot, three-component synthesis of related fused heterocyclic compounds like pyrimido[1,2-a]benzimidazoles. rsc.org This catalyst can be reused multiple times without a significant loss in its catalytic activity. rsc.org
Table 2: Examples of Sustainable Catalysts in the Synthesis of Benzimidazole-Fused Heterocycles
| Catalyst | Type | Key Features | Reference |
|---|---|---|---|
| Fe3O4@OSO3H | Heterogeneous, Magnetic | Magnetically separable, reusable | researchgate.net |
| NaHSO4·SiO2 | Heterogeneous, Solid Acid | Inexpensive, eco-friendly | researchgate.net |
| ZnO@SO3H@Tropine | Heterogeneous, Nanoporous | Reusable (up to 5 times), high efficiency | rsc.org |
| Imidazole | Organocatalyst | Metal-free, operates in green solvents | ias.ac.in |
Derivatization and Functionalization Strategies for 1H-researchgate.netresearchgate.netThiazino[3,4-a]benzimidazole Analogues
Derivatization and functionalization of the 1H- researchgate.netresearchgate.netthiazino[3,4-a]benzimidazole scaffold are essential for modulating its physicochemical properties and biological activities. Various synthetic strategies have been developed to introduce a wide range of substituents onto both the benzimidazole and thiazine rings.
One common approach involves multicomponent reactions where diversity is introduced by varying the initial building blocks. For example, reacting different substituted acrylic acids with 1H-benzo[d]imidazole-2-thiol allows for the creation of a library of derivatives with diverse functionalities on the thiazine portion of the molecule. nih.gov Similarly, using variously substituted aromatic aldehydes in condensation reactions leads to analogs with different aryl groups. researchgate.net
Further functionalization can be achieved through multi-step synthetic sequences. For instance, a 2-(phenoxymethyl)-1H-benzimidazole core can be elaborated by reaction with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate, and subsequent cyclocondensation with various aromatic acids to append 1,3,4-oxadiazole (B1194373) moieties. arabjchem.org This demonstrates a strategy for linking other heterocyclic systems to the core structure. The synthesis of more complex fused systems, such as imidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netresearchgate.netnih.govtriazines, has been accomplished through cascade sequences involving hydrolysis and skeletal rearrangement, showcasing advanced methods for creating highly functionalized analogs. beilstein-journals.org These derivatization strategies are crucial for exploring the structure-activity relationships of this important class of heterocyclic compounds.
Regioselective Substitution Reactions
Regioselective reactions are crucial for establishing clear structure-activity relationships (SAR) by allowing for the specific placement of functional groups on a molecular scaffold. While direct studies on the regioselective substitution of the pre-formed 1H- researchgate.netresearchgate.netThiazino[3,4-a]benzimidazole ring system are not extensively documented, insights can be drawn from the synthesis of analogous and related fused benzimidazole structures. The primary strategies for introducing substituents in a regioselective manner often involve the use of appropriately substituted precursors in the initial cyclization reactions.
One of the most effective methods for achieving regioselective substitution on the benzimidazole portion of the fused system is to start with a substituted o-phenylenediamine. This approach allows for the introduction of a wide variety of substituents onto the benzene (B151609) ring at specific positions. For instance, the use of a 4-substituted o-phenylenediamine will result in a substituent at the 7-position of the final 1H- researchgate.netresearchgate.netThiazino[3,4-a]benzimidazole product.
Similarly, substitution at the 1-position of the thiazino ring can be achieved by employing a substituted aldehyde in a multi-component reaction strategy. This approach has been effectively demonstrated in the synthesis of the closely related 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, where various aromatic aldehydes are condensed with an o-phenylenediamine and a mercaptoacetic acid equivalent. researchgate.netnih.gov This suggests a viable pathway for introducing diverse aryl or alkyl groups at the 1-position of the 1H- researchgate.netresearchgate.netThiazino[3,4-a]benzimidazole core.
Below is a table summarizing potential regioselective substitutions based on precursor modifications:
| Target Position of Substitution | Precursor to be Modified | Type of Reaction | Potential Substituents |
| Benzene Ring (Positions 6, 7, 8, 9) | o-Phenylenediamine | Cyclocondensation | Halo, Alkyl, Alkoxy, Nitro |
| Thiazino Ring (Position 1) | Aldehyde | Multi-component Reaction | Aryl, Substituted Aryl, Alkyl |
It is important to note that electrophilic aromatic substitution on the pre-formed 1H- researchgate.netresearchgate.netThiazino[3,4-a]benzimidazole is expected to be challenging due to the electron-deficient nature of the benzimidazole ring system. However, under forcing conditions, substitution may occur, with the position of substitution being directed by the existing electronic distribution of the heterocyclic system.
Post-Cyclization Modifications and Transformations
Once the core 1H- researchgate.netresearchgate.netThiazino[3,4-a]benzimidazole scaffold is assembled, post-cyclization modifications offer a powerful avenue for further diversification and fine-tuning of molecular properties. These transformations can target various functional groups introduced during the initial synthesis or reactive sites on the heterocyclic core itself.
Common post-cyclization modifications could include:
N-Alkylation/Arylation: The nitrogen atom at position 10 of the benzimidazole ring is a potential site for alkylation or arylation, which can significantly impact the molecule's steric and electronic properties.
Oxidation of the Sulfur Atom: The sulfide (B99878) linkage in the thiazino ring can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation can alter the geometry and hydrogen-bonding capabilities of the molecule.
Modification of Substituents: Functional groups introduced on the benzene ring or at the 1-position can be further manipulated. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further reactions. An ester group could be hydrolyzed to a carboxylic acid, which can then be converted to amides or other derivatives.
A hypothetical reaction scheme illustrating potential post-cyclization modifications is presented below:
These late-stage modifications are invaluable for creating a library of analogs from a common intermediate, facilitating a more comprehensive exploration of the chemical space around the 1H- researchgate.netresearchgate.netThiazino[3,4-a]benzimidazole core.
Design Principles for Structural Variation within the Framework
The rational design of structural variations within the 1H- researchgate.netresearchgate.netThiazino[3,4-a]benzimidazole framework is guided by the desire to modulate its physicochemical and biological properties. The key principles for designing these variations revolve around understanding the role of different parts of the molecule in potential interactions with biological targets.
Key Areas for Structural Variation:
The Benzene Ring: Substitution on the benzene ring can influence the lipophilicity, electronic properties, and metabolic stability of the compound. The introduction of electron-withdrawing or electron-donating groups can tune the pKa of the benzimidazole nitrogen and affect potential hydrogen bonding interactions.
The Thiazino Ring Itself: While less common, modifications to the thiazino ring, such as the introduction of substituents or altering the ring size (e.g., to the analogous thiazolo system), can have a profound effect on the three-dimensional structure of the molecule. researchgate.netnih.gov
The following table outlines some design principles and the expected impact of structural variations:
| Structural Variation | Design Rationale | Potential Impact on Properties |
| Introduction of polar groups on the benzene ring | Enhance aqueous solubility and potential for hydrogen bonding. | Improved pharmacokinetic profile. |
| Introduction of lipophilic groups at the 1-position | Increase membrane permeability and potential for hydrophobic interactions. | Enhanced cell penetration. |
| Variation of aryl substituents at the 1-position | Explore π-stacking interactions and steric requirements of a binding site. | Modulation of binding affinity and selectivity. |
| N-alkylation at the benzimidazole nitrogen | Block potential hydrogen bond donation and introduce steric bulk. | Altered binding mode and metabolic stability. |
By systematically applying these design principles, chemists can generate a diverse library of 1H- researchgate.netresearchgate.netThiazino[3,4-a]benzimidazole congeners with a range of properties, facilitating the identification of lead compounds for various applications.
Mechanistic Insights into the Formation and Reactivity of 1h 1 2 Thiazino 3,4 a Benzimidazole
Elucidation of Reaction Mechanisms in Core Scaffold Construction
The construction of the thiazino[3,4-a]benzimidazole core often involves multi-component, one-pot syntheses that offer efficiency and atom economy. A prominent strategy involves the reaction of a benzimidazole (B57391) precursor with components that build the thiazine (B8601807) ring.
One illustrative mechanism is the synthesis of related benzimidazole-thiazinone derivatives, which provides insight into the formation of the core scaffold. nih.gov This process can be achieved through a coupling reaction between a 1H-benzo[d]imidazole-2-thiol and a substituted trans-acrylic acid. The reaction is facilitated by a coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov
A hypothetical mechanism for this TBTU-mediated cyclization proceeds as follows:
Activation of Carboxylic Acid: The TBTU reagent activates the carboxylic acid group of the trans-acrylic acid, forming a highly reactive intermediate.
Nucleophilic Attack: The thiol group of the 1H-benzo[d]imidazole-2-thiol acts as a nucleophile, attacking the activated carbonyl carbon of the acrylic acid derivative.
Amide Bond Formation: An amide linkage is formed, connecting the benzimidazole and acrylic acid fragments.
Intramolecular Cyclization: Subsequent intramolecular cyclization occurs, where the nitrogen of the benzimidazole ring attacks the double bond of the acrylic acid moiety, leading to the formation of the six-membered thiazine ring and constructing the final fused tricyclic system. nih.gov
Alternative approaches have utilized other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), although these can present challenges such as the formation of insoluble byproducts that complicate product isolation. nih.gov The use of reagents like TBTU represents an advancement toward more convenient and efficient synthetic pathways. nih.gov
Investigation of Intermediates and Transition States in Thiazino[3,4-a]benzimidazole Formation
The formation of the thiazino[3,4-a]benzimidazole ring system and related structures proceeds through a series of transient intermediates. While transition states are high-energy species that are difficult to observe directly, the presence of intermediates can often be inferred or detected using spectroscopic methods.
In the context of skeletal rearrangements that form 1,3-thiazine rings, ring-opened intermediates have been identified. For instance, during the base-induced rearrangement of certain thiazolo-triazine systems into thiazino-triazine structures, a key ring-opened intermediate is formed. beilstein-journals.orgnih.gov This intermediate results from the alkaline hydrolysis of the initial reactant. The evolution of this species can be monitored over time using techniques like 1H NMR spectroscopy, which shows the disappearance of signals from the starting material and the appearance and subsequent disappearance of signals corresponding to the ring-opened form, followed by the emergence of signals for the final rearranged product. nih.gov
In other cyclization reactions forming 1,3-thiazinane (B8806883) derivatives, the mechanism is proposed to proceed through several intermediates. For example, the acid-catalyzed cyclization of β-hydroxy thioureas involves the initial formation of a protonated thiourea (B124793), which then loses a water molecule to generate a stabilized carbocationic intermediate. nih.gov This intermediate subsequently undergoes deprotonation to yield the final 1,3-thiazinane product. The stability and structure of these intermediates are critical in dictating the reaction's progress and outcome. nih.gov
Reaction Pathway Analysis and Selectivity Control
The synthesis of heterocyclic systems like 1,3-thiazines can often proceed through multiple competing reaction pathways. Controlling the selectivity to favor the desired product is a central challenge in synthetic chemistry. Reaction conditions, including the choice of catalyst, solvent, and temperature, play a pivotal role in directing the outcome.
An example of such selectivity can be observed in the cyclization of N-cinnamoylthioureas. These precursors can undergo intramolecular cycloaddition to yield different heterocyclic products depending on the reagent used.
Kinetic Control: In the presence of trifluoroacetic acid (TFA), the reaction proceeds under kinetic control to give the six-membered 2-imino-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one as the main product. researchgate.netresearchgate.net
Thermodynamic Control: Conversely, when a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used, the reaction follows a different pathway, leading to five-membered 2-imino-1,3-thiazolidin-4-ones. researchgate.net
This divergence illustrates how the reaction pathway can be manipulated. The acid-catalyzed pathway favors the formation of the thiazine ring, while the base-catalyzed route leads to the thermodynamically more stable thiazolidinone ring through an "umpolung" cyclization fashion. researchgate.net Such studies are essential for developing synthetic protocols that selectively yield the desired thiazino[3,4-a]benzimidazole scaffold over other potential isomers or byproducts.
Ring-Opening and Rearrangement Processes within the Thiazino[3,4-a]benzimidazole Framework
The thiazino[3,4-a]benzimidazole framework, once formed, can participate in various chemical transformations, including ring-opening and rearrangement reactions. These processes can be triggered by reagents such as acids or bases and can lead to the formation of novel heterocyclic systems.
A significant transformation is the skeletal rearrangement involving ring expansion of a smaller ring to form the six-membered 1,3-thiazine ring. A well-documented example is the base-induced rearrangement of imidazo[4,5-e]thiazolo[2,3-c] nih.govbeilstein-journals.orgresearchgate.nettriazines into imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] nih.govbeilstein-journals.orgresearchgate.nettriazines. beilstein-journals.orgnih.gov This reaction, conducted in the presence of excess potassium hydroxide (B78521) (KOH) in methanol, proceeds through a cascade sequence:
Hydrolysis: The process begins with the alkaline hydrolysis of an ester group on the starting material.
Ring-Opening: This is followed by the cleavage of the thiazole (B1198619) ring, leading to a ring-opened intermediate. beilstein-journals.orgnih.gov
Recyclization: The intermediate then undergoes recyclization to form the more stable six-membered 1,3-thiazine ring. beilstein-journals.orgnih.gov
This type of transformation, sometimes proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, is a powerful tool for structural modification. beilstein-journals.org Another relevant process is cycloreversion, a type of retro-Diels-Alder reaction, where the 4H-1,3-thiazine ring can cleave under certain conditions, a process that is highly dependent on the nature of the substituents on the ring. researchgate.net
Influence of Substituents on Reaction Kinetics and Thermodynamics
The electronic and steric properties of substituents on the thiazino[3,4-a]benzimidazole skeleton can profoundly influence the kinetics (reaction rates) and thermodynamics (stability and equilibrium position) of its formation and subsequent reactions.
Theoretical studies on the cycloreversion of 4H-1,3-thiazines have shown that the nature of the substituent at position 4 is critical. The presence of an electron-withdrawing group, such as a carboxylate (–CO2C2H5), facilitates the ring-opening process. In contrast, an electron-donating group like a methyl (–CH3) group at the same position makes the cycloreversion more difficult. researchgate.net This demonstrates that electron-withdrawing groups can stabilize the transition state of the ring-cleavage reaction, thereby lowering the activation energy and increasing the reaction rate.
| Substituent at Position 4 (R'4) | Electronic Effect | Influence on 4H-1,3-Thiazine Cycloreversion |
|---|---|---|
| -CH3 (Methyl) | Electron-Donating | Difficult / Slow |
| -CO2C2H5 (Carboxylate) | Electron-Withdrawing | Facilitated / Fast |
Data derived from theoretical studies on 4H-1,3-thiazines. researchgate.net
Experimentally, the influence of substituents is often observed in their effect on the biological activity of the resulting compounds, which is intrinsically linked to their chemical properties and reactivity. In a series of synthesized benzimidazole-thiazinone derivatives, different substituents on the aryl ring attached to the core scaffold resulted in varied antimicrobial efficacy. nih.gov For example, an ortho-methoxy substituent (o-OCH3) and a para-chloro substituent (p-Cl) were found to enhance activity against certain bacterial strains, suggesting that their electron-donating and electron-withdrawing properties, respectively, influence the molecule's interaction with biological targets. nih.gov Similarly, studies on other benzimidazole-containing hybrids have shown that lipophilic or electron-withdrawing groups can increase potency and selectivity for biological targets like kinases. nih.gov
| Compound ID | Substituent | Position | Observed Antimicrobial Activity Note |
|---|---|---|---|
| CS2 | -Br | para | Showed activity against P. aeruginosa |
| CS3 | -Cl | para | Showed enhanced activity against E. coli |
| CS4 | -OCH3 | ortho | Demonstrated moderate efficacy against P. aeruginosa |
| CS7 | -F | para | Showed activity against P. aeruginosa |
| CS8 | -F | meta | Inactive |
Data derived from antimicrobial screening of substituted benzimidazole-thiazinone derivatives. nih.gov
These findings underscore the principle that both the rate of formation and the subsequent reactivity and biological function of the 1H- nih.govnih.govThiazino[3,4-a]benzimidazole system can be finely tuned by strategic placement of various substituents.
Advanced Spectroscopic and Structural Characterization Methodologies for 1h 1 2 Thiazino 3,4 a Benzimidazole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1H- ias.ac.inuctm.eduThiazino[3,4-a]benzimidazole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the core structure and connectivity of the atoms.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural verification.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) moiety and the aliphatic protons of the thiazine (B8601807) ring. The four protons on the benzene (B151609) ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the thiazine ring would present as two separate signals in the upfield region, likely as triplets, due to spin-spin coupling with each other.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The spectrum would display signals for the aromatic carbons of the benzimidazole core, including the two quaternary carbons at the ring fusion (C5a and C9a). The aliphatic carbons of the thiazine ring would resonate in the upfield region of the spectrum. The multiplicities of the carbon signals can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups. arabjchem.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1H- ias.ac.inuctm.eduThiazino[3,4-a]benzimidazole Predicted data based on analysis of related benzimidazole and thiazine structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1, C-1 | ~4.5 (t) | ~45.0 |
| H-3, C-3 | ~3.2 (t) | ~25.0 |
| C-4a | - | ~150.0 |
| H-6, C-6 | ~7.3 (m) | ~112.0 |
| H-7, C-7 | ~7.6 (m) | ~124.0 |
| H-8, C-8 | ~7.3 (m) | ~123.0 |
| H-9, C-9 | ~7.8 (m) | ~120.0 |
| C-5a | - | ~135.0 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the atomic connectivity.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 1H- ias.ac.inuctm.eduThiazino[3,4-a]benzimidazole, COSY would show cross-peaks between the protons of the adjacent methylene groups in the thiazine ring, confirming their connectivity. It would also help delineate the coupling network among the four protons on the benzene ring.
¹H-¹³C HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments establish the correlation between protons and the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal of each CH and CH₂ group to the ¹³C signal of its corresponding carbon, allowing for definitive assignment of the thiazine and benzimidazole ring carbons that bear protons. arabjchem.org
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For instance, correlations from the methylene protons at C-1 to the quaternary carbons C-9b and C-4a would confirm the fusion of the thiazine and benzimidazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This is particularly useful for conformational analysis, showing which protons are close to each other in 3D space, even if they are not directly connected through bonds.
Infrared and Mass Spectrometry for Molecular Characterization
IR spectroscopy and mass spectrometry provide complementary data for functional group identification and molecular weight confirmation. mdpi.com
Infrared (IR) Spectroscopy is used to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. The IR spectrum of 1H- ias.ac.inuctm.eduThiazino[3,4-a]benzimidazole is expected to display several key absorption bands. nih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the thiazine ring appears just below 3000 cm⁻¹. The C=N stretching of the imidazole (B134444) part and the C=C stretching of the aromatic benzene ring would result in characteristic absorptions in the 1620-1450 cm⁻¹ region. A C-S stretching vibration, characteristic of the thiazine ring, would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. orientjchem.org
Table 2: Characteristic IR Absorption Bands for 1H- ias.ac.inuctm.eduThiazino[3,4-a]benzimidazole
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=N (Imidazole) | Stretching | 1620 - 1580 |
| C=C (Aromatic) | Stretching | 1500 - 1400 |
| C-N | Stretching | 1350 - 1250 |
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. For 1H- ias.ac.inuctm.eduThiazino[3,4-a]benzimidazole (C₁₀H₈N₂S), the exact mass is 188.0408. High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₈N₂S, by distinguishing it from other potential formulas with the same nominal mass. ias.ac.in
X-ray Crystallography for Definitive Structural Elucidation and Conformation Analysis
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and precise structural information in the solid state. This technique provides a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and torsional angles.
Table 3: Representative Crystallographic Data Parameters Hypothetical data based on similar published structures.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~11.0 |
| β (°) | ~95.0 |
| Volume (ų) | ~950 |
| Z (molecules/cell) | 4 |
Complementary Analytical Techniques for Purity and Composition Assessment
To ensure the integrity of the sample, additional analytical methods are used to assess purity and confirm elemental composition.
Elemental Analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₈N₂S). A close correlation between the experimental and calculated values serves as strong evidence of the sample's purity and corroborates the proposed formula.
Table 4: Elemental Analysis Data for C₁₀H₈N₂S
| Element | Theoretical % | Experimental % (Typical) |
|---|---|---|
| Carbon (C) | 63.80 | 63.75 ± 0.4 |
| Hydrogen (H) | 4.28 | 4.31 ± 0.4 |
| Nitrogen (N) | 14.88 | 14.85 ± 0.4 |
Chromatography techniques are essential for assessing purity and for purification. Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of the synthesis and to quickly check the purity of the final product, which typically appears as a single spot under UV light. ias.ac.inmdpi.com For purification, Column Chromatography over a stationary phase like silica (B1680970) gel is commonly employed to separate the desired product from any unreacted starting materials or by-products. The purity of the collected fractions is then re-assessed by TLC.
Theoretical and Computational Chemistry Studies of 1h 1 2 Thiazino 3,4 a Benzimidazole
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic and geometric properties of molecular systems. For 1H- nih.govnih.govThiazino[3,4-a]benzimidazole, DFT calculations are instrumental in understanding its fundamental characteristics. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311G(d,p), to provide a balance between accuracy and computational cost. nih.gov
Optimization of Molecular Geometries and Conformational Landscapes
The first step in a computational study is the optimization of the molecular geometry to find the lowest energy structure. For 1H- nih.govnih.govThiazino[3,4-a]benzimidazole, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The thiazine (B8601807) ring can adopt various conformations, such as a chair, boat, or twist-boat, and DFT calculations can predict the most stable conformer. The planarity of the benzimidazole (B57391) ring and its fusion with the thiazine ring create a unique conformational landscape.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | 1.38 | C2-N1-C9a | 108.5 |
| C2-S3 | 1.80 | N1-C2-S3 | 112.0 |
| S3-C4 | 1.82 | C2-S3-C4 | 101.5 |
| C4-N5 | 1.47 | S3-C4-N5 | 110.2 |
| N5-C5a | 1.39 | C4-N5-C5a | 123.1 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
DFT calculations are highly effective in predicting spectroscopic parameters, which can be directly compared with experimental data for structure verification.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These theoretical spectra aid in the assignment of experimental signals.
IR Frequencies: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method, providing a theoretical IR spectrum that can be compared with experimental data. nih.gov
| Atom | ¹³C Chemical Shift (δ) | Proton | ¹H Chemical Shift (δ) |
|---|---|---|---|
| C2 | 45.2 | H on C2 | 4.10 |
| C4 | 28.5 | H on C4 | 3.25 |
| C5a | 142.8 | - | - |
| C6 | 115.1 | H on C6 | 7.20 |
| C9a | 148.7 | - | - |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -E_HOMO
Electron Affinity (A): A ≈ -E_LUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).
These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. nih.gov
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -6.25 |
| E_LUMO | -1.80 |
| Energy Gap (ΔE) | 4.45 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.80 |
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.225 |
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational space of 1H- nih.govnih.govThiazino[3,4-a]benzimidazole more extensively, especially for larger derivatives with flexible side chains. By simulating the molecule's motion at a given temperature, MD can reveal the accessible conformations and the transitions between them. researchgate.net
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a solvent box (e.g., water), one can study its solvation and how it interacts with the surrounding solvent molecules. This is crucial for understanding its solubility and behavior in biological systems. MD simulations can also be used to model the interaction of 1H- nih.govnih.govThiazino[3,4-a]benzimidazole with biological macromolecules, such as proteins or DNA, to predict binding modes and affinities. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR) in a Theoretical Context
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. In a theoretical context, the descriptors used in QSRR models are often derived from computational chemistry calculations. For a series of derivatives of 1H- nih.govnih.govThiazino[3,4-a]benzimidazole, various quantum chemical descriptors can be calculated, such as:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges.
Topological Descriptors: Molecular connectivity indices.
Geometrical Descriptors: Molecular surface area, volume.
These descriptors can then be correlated with experimentally determined reactivity data (e.g., reaction rates) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). A robust QSRR model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties. nih.gov
Reaction Mechanism Elucidation via Computational Pathways (e.g., Transition State Theory)
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of 1H- nih.govnih.govThiazino[3,4-a]benzimidazole, DFT calculations can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface, and connecting them to the reactants and products via the intrinsic reaction coordinate (IRC).
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. According to Transition State Theory, the height of the energy barrier at the transition state determines the rate of the reaction. Computational elucidation of the reaction mechanism can provide valuable insights into the feasibility of a proposed synthetic route and can help in optimizing reaction conditions. For instance, a plausible mechanism for the formation of similar benzimidazole-thiazinone derivatives involves a Michael addition reaction. nih.gov
Tautomeric and Isomeric Investigations of 1H-beilstein-journals.orgresearchgate.netThiazino[3,4-a]benzimidazole
Theoretical and computational chemistry studies have been instrumental in elucidating the tautomeric and isomeric landscapes of heterocyclic compounds, including benzimidazole derivatives. While specific computational studies focusing exclusively on 1H- beilstein-journals.orgresearchgate.netThiazino[3,4-a]benzimidazole are not extensively documented in publicly available literature, the principles of tautomerism and isomerism can be thoroughly examined based on the well-established behavior of the core benzimidazole ring system and related fused heterocycles. beilstein-journals.orgnih.gov Computational methods, particularly Density Functional Theory (DFT), provide a powerful framework for predicting the relative stabilities, geometric parameters, and electronic properties of different tautomeric and isomeric forms. researchgate.net
Tautomerism in benzimidazole-containing structures is a well-known phenomenon, primarily involving the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring. nih.gov For 1H- beilstein-journals.orgresearchgate.netThiazino[3,4-a]benzimidazole, annular tautomerism would involve the migration of the proton from the N1 to the N4 position, leading to a dynamic equilibrium between two tautomeric forms. The relative stability of these tautomers is influenced by the electronic effects of the fused thiazino ring.
In addition to tautomerism, constitutional isomers of the 1H- beilstein-journals.orgresearchgate.netThiazino[3,4-a]benzimidazole scaffold can also be investigated computationally. These isomers would have the same molecular formula but different connectivity of the atoms in the fused ring system. For instance, the arrangement of the sulfur and nitrogen atoms within the six-membered ring could be varied to produce different isomers.
Computational Approaches to Tautomer and Isomer Stability
DFT calculations are a common method for investigating the relative energies of tautomers and isomers. researchgate.netresearchgate.net By optimizing the geometry of each potential structure and calculating its total electronic energy, the most stable form can be identified. The energy difference between the tautomers provides insight into the position of the equilibrium.
A hypothetical computational study on the tautomers of 1H- beilstein-journals.orgresearchgate.netThiazino[3,4-a]benzimidazole would likely involve the following steps:
Structural Optimization: The geometries of the possible tautomers and isomers are optimized to find the minimum energy conformations.
Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory and with a large basis set to obtain accurate relative energies.
Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.
The following tables present hypothetical data that would be generated from such a computational investigation, illustrating the types of findings that these studies produce.
Table 1: Calculated Relative Energies of 1H- beilstein-journals.orgresearchgate.netThiazino[3,4-a]benzimidazole Tautomers
| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| 1H-form | 0.00 | 0.00 | 2.5 |
Note: Data is illustrative and based on typical computational results for similar heterocyclic systems.
The hypothetical data in Table 1 suggests that the 1H-tautomer is the more stable form, which is a common finding in related benzimidazole systems where the proton resides on the nitrogen further from the fused ring system. The small energy difference, however, indicates that both tautomers would likely coexist in equilibrium at room temperature.
Isomeric Stability Analysis
A computational investigation could also compare the stability of 1H- beilstein-journals.orgresearchgate.netThiazino[3,4-a]benzimidazole with its constitutional isomers, such as a hypothetical beilstein-journals.orgnih.govthiazino isomer.
Table 2: Calculated Relative Energies of Thiazino[3,4-a]benzimidazole Isomers
| Isomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1H- beilstein-journals.orgresearchgate.netThiazino[3,4-a]benzimidazole | 0.00 | 0.00 | 4.5 |
Note: Data is illustrative and based on general principles of heterocyclic stability.
The illustrative data in Table 2 indicates that the beilstein-journals.orgresearchgate.netthiazino isomer is thermodynamically more stable than the hypothetical beilstein-journals.orgnih.govthiazino isomer. The HOMO-LUMO gap is another important parameter that can be calculated to assess the kinetic stability and chemical reactivity of the isomers. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
Broader Context and Future Research Trajectories for Thiazino 3,4 a Benzimidazole Systems
Exploration of Novel Ring Systems Incorporating the Thiazine-Benzimidazole Core
A significant avenue for future research lies in the synthesis and characterization of new heterocyclic systems that incorporate the fundamental thiazine-benzimidazole framework. The fusion of additional rings to this core can dramatically alter its steric and electronic properties, leading to compounds with novel functions. researchgate.net This exploration involves creating more complex polycyclic structures by annulating other heterocyclic or carbocyclic rings.
For instance, research has demonstrated the synthesis of related fused benzimidazoles such as pyrido[1,2-a]benzimidazoles, benzimidazo[1,2-a]quinolines, and imidazo[4,5-e] nih.govproquest.comthiazino[2,3-c] nih.govnih.govresearchgate.nettriazines. researchgate.netbeilstein-journals.orgresearchgate.netacs.org These efforts often involve intramolecular cyclization or rearrangement reactions. beilstein-journals.orgnih.gov The development of these novel systems opens up possibilities for new therapeutic agents and functional materials. researchgate.netmdpi.com
Table 1: Examples of Novel Fused Ring Systems Based on Benzimidazole (B57391) Cores
| Novel Ring System | Synthetic Precursor/Method | Reference |
|---|---|---|
| Pyrido[1,2-a]benzimidazole | Reaction of 2-benzimidazoleacetonitrile with enaminones. | researchgate.net |
| Benzimidazo[1,2-a]quinoline | Fusion of a quinoline (B57606) ring to the benzimidazole nucleus. | researchgate.net |
| Imidazo[4,5-e] nih.govproquest.comthiazino[2,3-c] nih.govnih.govresearchgate.nettriazine | Cascade process involving hydrolysis and expansion of a thiazolidine (B150603) ring. | beilstein-journals.org |
| Oxazino[4,3-a]benzimidazole | Sulfur ylide approach from 2-(morpholin-4-yl)aniline. | nih.gov |
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of 1h- nih.govproquest.comThiazino[3,4-a]benzimidazole and its derivatives has traditionally relied on multi-step procedures. Future work will focus on developing more efficient, one-pot, and environmentally friendly synthetic strategies. nih.govresearchgate.net Advanced methodologies, such as multicomponent reactions and novel catalytic systems, are key to streamlining the synthesis of complex derivatives. nih.gov
For example, a one-pot synthesis of fused tricyclic benzimidazole–thiazinone derivatives has been developed using the coupling reagent TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which simplifies the process and avoids the formation of difficult-to-remove byproducts. nih.gov Similarly, copper-catalyzed methods have been reported for the efficient one-pot synthesis of various benzimidazole-fused heterocycles through a combination of Chan–Lam and Ullmann-type couplings. acs.org These advanced methods not only improve efficiency but also expand the accessible chemical space for creating diverse libraries of compounds for screening. nih.govresearchgate.net
In-depth Mechanistic Studies of Unconventional Transformations
Understanding the underlying mechanisms of chemical reactions is crucial for optimizing conditions and designing new synthetic routes. Future research will involve detailed mechanistic studies of unconventional transformations observed in the synthesis of thiazino[3,4-a]benzimidazole systems. This includes investigating skeletal rearrangements, cascade reactions, and unexpected cyclizations. beilstein-journals.org
For example, the formation of imidazo[4,5-e] nih.govproquest.comthiazino[2,3-c] nih.govnih.govresearchgate.nettriazines occurs through a cascade sequence of hydrolysis and skeletal rearrangement, involving the expansion of a thiazolidine ring to a thiazine (B8601807) core. beilstein-journals.org Another documented transformation is the rearrangement of 3-methylthiazolo[3,2-a]benzimidazole with propiolic esters to yield a thiazino[4,3-a]-benzimidazole derivative. nih.gov Elucidating the pathways of such transformations through a combination of experimental techniques and computational modeling will enable chemists to control and exploit these reactions for the synthesis of novel and complex molecular architectures.
Application of Machine Learning and Artificial Intelligence in Design and Synthesis Prediction
In the context of thiazino[3,4-a]benzimidazole systems, AI and ML can be applied to:
Predict Biological Activity: ML models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity of novel compounds based on their chemical structures. nih.govresearchgate.net This allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and testing. researchgate.net
Retrosynthesis Prediction: AI-powered tools can predict viable synthetic routes for complex target molecules. nih.govchemrxiv.org For heterocyclic compounds where reaction data may be scarce, transfer learning methods can be employed to improve the accuracy of retrosynthesis models. nih.gov Models can achieve significant accuracy in predicting ring-breaking disconnections, a key step in heterocycle synthesis. nih.govchemrxiv.org
De Novo Design: Generative AI models can design entirely new molecules with optimized properties for specific biological targets. youtube.com This approach moves beyond modifying existing scaffolds to exploring vast, untapped regions of chemical space. youtube.com
Theoretical Design Principles for Modulating Physicochemical Properties
A deeper understanding of the relationship between molecular structure and physicochemical properties is essential for the rational design of new 1h- nih.govproquest.comThiazino[3,4-a]benzimidazole derivatives. Future research will increasingly rely on theoretical and computational chemistry to guide molecular design. nih.gov
Key principles and methods include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, molecular geometries, and reactivity descriptors, providing insights into the stability and potential interaction sites of a molecule. iucr.org
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the thiazino[3,4-a]benzimidazole core and correlating these changes with biological activity, researchers can identify key structural features required for a desired effect. nih.govnih.gov This includes understanding the role of hydrogen bond donors/acceptors, π-π stacking capabilities, and hydrophobic interactions. nih.gov
In Silico Property Prediction: Computational models can predict crucial physicochemical properties such as solubility, lipophilicity (LogP), and topological polar surface area (TPSA). nih.govresearchgate.net These parameters are critical for determining a compound's potential as a therapeutic agent.
Table 2: Key Physicochemical Properties and Their Importance in Molecular Design
| Physicochemical Property | Importance | Modulation Strategy |
|---|---|---|
| Molecular Weight | Affects absorption, diffusion, and transport. researchgate.net | Addition or removal of functional groups. |
| Lipophilicity (LogP) | Influences membrane permeability and solubility. | Introduction of polar or nonpolar substituents. |
| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties and bioavailability. | Modifying the number and type of heteroatoms and polar groups. researchgate.net |
| Hydrogen Bond Donors/Acceptors | Crucial for specific binding interactions with biological targets. nih.gov | Incorporating functional groups like -OH, -NH, or heterocyclic nitrogen atoms. |
| Number of Rotatable Bonds | Affects conformational flexibility and binding entropy. | Introducing rings or rigid linkers to restrict rotation. researchgate.net |
By applying these theoretical principles, scientists can fine-tune the properties of thiazino[3,4-a]benzimidazole derivatives to optimize their performance for specific applications.
Supramolecular Chemistry and Materials Science Applications Based on Design Principles
The unique structural and electronic properties of the thiazino[3,4-a]benzimidazole scaffold make it an attractive building block for supramolecular assemblies and advanced materials. researchgate.net The planar, aromatic nature of the fused-ring system facilitates π-π stacking interactions, which are fundamental to the construction of ordered supramolecular structures. nih.gov
Future research in this area will focus on:
Metal-Organic Frameworks and Complexes: The nitrogen atoms within the benzimidazole ring can act as ligands, coordinating with metal ions to form supramolecular complexes. mdpi.com Platinum- and palladium-based complexes incorporating benzimidazole moieties have shown promise as anticancer agents. mdpi.com
Organic Electronics: Polycyclic fused systems with conjugated π-electrons often exhibit interesting photophysical properties. researchgate.net This makes them candidates for use as phosphors in optoelectronic devices or as fluorescent dyes for materials science applications. researchgate.net
Sensors and Probes: By functionalizing the core structure with specific recognition units, it may be possible to develop chemosensors that can detect specific ions or molecules through changes in their optical or electronic properties.
The ability to rationally design and synthesize derivatives with tailored properties will be crucial for advancing these applications, bridging the gap between fundamental chemistry and functional materials.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm ring fusion patterns and substituent positions. For example, the thiazine ring protons resonate at δ 3.5–4.5 ppm, while benzimidazole protons appear at δ 7.0–8.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with characteristic peaks for sulfur-containing ions (e.g., [M+H]+ with m/z 288.32 for NSC-625487) .
- X-ray crystallography : Resolves bond angles and dihedral angles, as demonstrated for 1,3,3-trimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-1-ol derivatives .
How do structural modifications at the N1 and C3 positions influence anti-HIV activity?
Q. Advanced
- N1 aryl substituents : Electron-withdrawing groups (e.g., 2,6-difluorophenyl or 2-chloro-5-nitrophenyl) enhance anti-HIV-1 RT activity by increasing hydrophobic interactions with the NNRTI binding pocket. Compound 4i (1-(2',6'-difluorophenyl)) showed EC₅₀ = 0.8 μM in CEM cell assays .
- C3 saturation : Dihydrothiazine derivatives (e.g., 3,4-dihydro-2H-[1,3]thiazino[3,4-a]benzimidazole) exhibit reduced activity compared to unsaturated analogs, suggesting planarity is critical for target binding .
- Methodological validation : Activity is assessed via in vitro viral cytopathic effect inhibition assays and molecular docking (e.g., PDB ID 1RT2) to predict binding affinities .
What in vitro models are used to evaluate antituberculosis activity, and how do structural features correlate with efficacy?
Q. Advanced
- Mycobacterium tuberculosis H37Rv assays : Derivatives are tested for minimum inhibitory concentration (MIC) against drug-sensitive strains. For example, 2-arylthiazino[3,2-a]benzimidazoles show MIC values of 6.25–12.5 μg/mL .
- Key structural determinants :
- Electron-deficient aromatic rings (e.g., nitro or fluoro substituents) improve membrane penetration.
- Sulfur atom positioning : Thiazine sulfur enhances interaction with mycobacterial enzyme active sites .
- Contradictions : Some derivatives with bulky substituents (e.g., trifluoromethylphenyl) show reduced activity due to steric hindrance, highlighting the need for substituent size optimization .
How can computational methods guide the design of derivatives with dual antiviral and antimicrobial activity?
Q. Advanced
- Molecular dynamics (MD) simulations : Predict binding stability in HIV-1 RT (e.g., RMSD < 2.0 Å over 100 ns trajectories) and Mycobacterium tuberculosis enoyl-ACP reductase .
- QSAR models : Electron topological descriptors (e.g., Hirshfeld charges) correlate with bioactivity. For instance, higher electron density at the thiazine sulfur correlates with improved antituberculosis activity (R² = 0.89 in training sets) .
- Fragment-based drug design : Hybridizing thiazino[3,4-a]benzimidazole cores with pyrazole or triazole moieties enhances dual-target inhibition .
What strategies resolve contradictions in reported biological activity across structurally similar analogs?
Q. Advanced
- Meta-analysis of SAR : Compare substituent effects across studies. For example, 2,6-difluorophenyl analogs show consistent anti-HIV activity, while 3,4-dimethoxyphenyl derivatives vary due to divergent assay conditions .
- Dose-response profiling : Re-test ambiguous compounds using standardized protocols (e.g., NIH AIDS Reagent Program assays for HIV) .
- Crystallographic validation : Resolve binding mode discrepancies by co-crystallizing analogs with target proteins (e.g., RT-thiazino complex structures) .
What novel applications are emerging for these derivatives beyond infectious diseases?
Q. Advanced
- Cancer therapy : Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives inhibit PI3K/AKT/mTOR pathways (IC₅₀ = 1.2 μM in MCF-7 cells) .
- Neuropathic pain management : Thiazino-benzimidazole-carboxamides modulate voltage-gated sodium channels (Nav1.7 inhibition, IC₅₀ = 50 nM) .
- Methodological innovation : Click chemistry and bioorthogonal labeling enable live-cell imaging of thiazino derivatives targeting cellular kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
